molecular formula C6H12NaO5S B561645 Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate CAS No. 42891-22-5

Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate

Cat. No.: B561645
CAS No.: 42891-22-5
M. Wt: 219.21 g/mol
InChI Key: BHHKGFGJKMSQDZ-QEQWBAOXSA-N
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Description

Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate, also known as this compound, is a useful research compound. Its molecular formula is C6H12NaO5S and its molecular weight is 219.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-Thio-beta-D-galactose sodium salt plays a significant role in biochemical reactions, particularly in the study of carbohydrate metabolism. This compound interacts with various enzymes, such as beta-galactosidase, which hydrolyzes the glycosidic bond in beta-galactosides. The interaction between 1-Thio-beta-D-galactose sodium salt and beta-galactosidase is crucial for understanding the enzyme’s mechanism and its role in metabolic pathways .

Cellular Effects

1-Thio-beta-D-galactose sodium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can affect the function of cells by altering the activity of enzymes involved in carbohydrate metabolism. For example, it can modulate the activity of beta-galactosidase, leading to changes in the levels of galactose and its derivatives within the cell .

Molecular Mechanism

The molecular mechanism of 1-Thio-beta-D-galactose sodium salt involves its interaction with specific enzymes and proteins. This compound binds to the active site of beta-galactosidase, inhibiting its activity and preventing the hydrolysis of beta-galactosides. This inhibition can lead to changes in the levels of galactose and its derivatives, affecting various metabolic pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Thio-beta-D-galactose sodium salt can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. Over time, 1-Thio-beta-D-galactose sodium salt may degrade, leading to a decrease in its effectiveness and potential changes in its impact on cellular function .

Dosage Effects in Animal Models

The effects of 1-Thio-beta-D-galactose sodium salt can vary with different dosages in animal models. At lower doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and metabolic pathways. High doses of 1-Thio-beta-D-galactose sodium salt may also result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

1-Thio-beta-D-galactose sodium salt is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. This compound interacts with enzymes such as beta-galactosidase, influencing the hydrolysis of beta-galactosides and the subsequent production of galactose and its derivatives. These interactions can affect metabolic flux and the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of 1-Thio-beta-D-galactose sodium salt within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms, leading to its accumulation in certain cellular compartments. The distribution of 1-Thio-beta-D-galactose sodium salt can affect its activity and function within the cell .

Subcellular Localization

1-Thio-beta-D-galactose sodium salt is localized within specific subcellular compartments, where it exerts its effects on enzyme activity and metabolic pathways. The localization of this compound can be influenced by targeting signals and post-translational modifications, directing it to specific organelles or cellular compartments. The subcellular localization of 1-Thio-beta-D-galactose sodium salt is crucial for its activity and function within the cell .

Properties

CAS No.

42891-22-5

Molecular Formula

C6H12NaO5S

Molecular Weight

219.21 g/mol

IUPAC Name

sodium;(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate

InChI

InChI=1S/C6H12O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/t2-,3+,4+,5-,6+;/m1./s1

InChI Key

BHHKGFGJKMSQDZ-QEQWBAOXSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)S)O)O)O)O.[Na]

SMILES

C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+]

Canonical SMILES

C(C1C(C(C(C(O1)S)O)O)O)O.[Na]

Synonyms

1-Τhio-β-D-galactopyranose Μonosodium Salt;  (β-D-Galactopyranosylthio)sodium; 

Origin of Product

United States

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